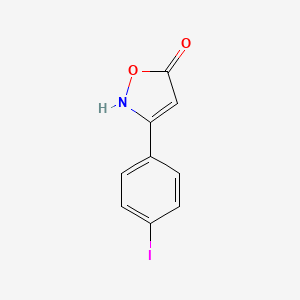![molecular formula C46H46N2P2 B11925836 (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a complex organic compound known for its unique structure and significant applications in various fields of scientific research. This compound is characterized by its two diphenylphosphino groups attached to a decahydroquinoxaline backbone, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Backbone: This is achieved through a series of hydrogenation and cyclization reactions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the phosphine groups or the quinoxaline backbone.
Substitution: The diphenylphosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives and modified quinoxaline compounds, which can be further utilized in coordination chemistry and catalysis.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysis of organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the development of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (2S,3s,4ar,8r,8ar)-Octahydro-2,3-Dimethoxy-2,3-Dimethyl-1,4-Dioxino[2,3-C]Pyridine-8-Methanol
Uniqueness
What sets (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline apart from similar compounds is its unique combination of a decahydroquinoxaline backbone with diphenylphosphino groups. This structure provides exceptional stability and reactivity, making it a versatile ligand in various catalytic processes.
Eigenschaften
Molekularformel |
C46H46N2P2 |
|---|---|
Molekulargewicht |
688.8 g/mol |
IUPAC-Name |
[2-[(2S,3S,4aR,8aR)-3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3/t41-,42-,45+,46+/m1/s1 |
InChI-Schlüssel |
GLAGDVXPTFPLAJ-KTKZDIBBSA-N |
Isomerische SMILES |
CN1[C@@H]2CCCC[C@H]2N([C@H]([C@@H]1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Kanonische SMILES |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






